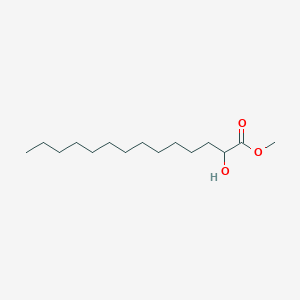

Methyl 2-hydroxytetradecanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(16)15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFSJSYRBAGGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345900 | |

| Record name | Methyl 2-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56009-40-6 | |

| Record name | Methyl 2-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is a fatty acid methyl ester that holds significant interest in various scientific domains, including organic synthesis and as a potential building block in the development of novel therapeutic agents. Its structure, featuring a hydroxyl group at the alpha-position to the ester, imparts unique chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a solid at room temperature with a purity typically exceeding 98%.[1] Key identifiers and properties are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 56009-40-6 | [1][2] |

| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |

| Molecular Weight | 258.4 g/mol | [1] |

| Physical State | Solid | [1] |

| Purity | >98% | [1] |

| Storage | Freezer | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through a two-stage process commencing from the readily available tetradecanoic acid (myristic acid). The first stage involves the α-hydroxylation of tetradecanoic acid, followed by the esterification of the resulting 2-hydroxytetradecanoic acid in the second stage.

Stage 1: α-Hydroxylation of Tetradecanoic Acid

A viable method for the α-hydroxylation of long-chain fatty acids involves an intermediate α-chlorination step.[3][4]

Experimental Protocol: α-Chlorination followed by Hydroxylation [3][4]

-

α-Chlorination: Tetradecanoic acid is treated with a chlorinating agent such as trichloroisocyanuric acid (TCCA) under solvent-free conditions. This reaction introduces a chlorine atom at the α-position of the fatty acid.

-

Hydroxylation: The resulting crude α-chlorotetradecanoic acid is then subjected to hydrolysis without the need for extensive purification. This is achieved by refluxing with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH).

-

Acidification and Isolation: Acidification of the reaction mixture to a low pH (e.g., pH 1) with a strong acid like hydrochloric acid (HCl) precipitates the crude 2-hydroxytetradecanoic acid as a white solid.

-

Purification: The crude product can be purified by trituration with a suitable organic solvent to achieve high purity.

Stage 2: Esterification of 2-Hydroxytetradecanoic Acid

The final step is the esterification of 2-hydroxytetradecanoic acid with methanol (B129727) to yield this compound. The Fischer esterification method, utilizing an acid catalyst, is a common and effective approach.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxytetradecanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Evaporation: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Purification: The final product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain a high-purity solid.

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Spectral Properties

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry data for the trimethylsilyl (B98337) (TMS) derivative of this compound is available in the NIST WebBook.[5][6] This derivatization is often employed to increase the volatility of the analyte for gas chromatography-mass spectrometry (GC-MS) analysis. The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the molecule.

Gas Chromatography (GC)

Gas chromatography is a key technique for assessing the purity of this compound. The NIST Chemistry WebBook indicates the availability of GC data for this compound.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

| Proton | Chemical Shift (ppm) |

| -OCH₃ | ~3.7 |

| -CH(OH)- | ~4.0 - 4.2 |

| -CH₂- adjacent to C=O | ~1.6 - 1.8 |

| -(CH₂)₁₀- | ~1.2 - 1.4 |

| -CH₃ (terminal) | ~0.9 |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Chemical Shift (ppm) |

| C=O | ~175 |

| -CH(OH)- | ~70 |

| -OCH₃ | ~52 |

| -CH₂- adjacent to C=O | ~34 |

| -CH₂- adjacent to CH(OH) | ~25 |

| -(CH₂)₉- | ~22-32 |

| -CH₃ (terminal) | ~14 |

Experimental Workflow: Purification and Analysis

Caption: Workflow for purification and analysis.

Conclusion

This technical guide has outlined the synthesis and key properties of this compound. The provided synthetic route, based on the α-hydroxylation of tetradecanoic acid followed by Fischer esterification, offers a practical approach for its preparation in a laboratory setting. The tabulated physicochemical properties and predicted NMR data serve as a valuable resource for researchers. Further experimental validation of the spectral data and exploration of the biological activities of this compound are encouraged to fully elucidate its potential applications in drug development and other scientific fields.

References

In-Depth Technical Guide: Methyl 2-hydroxytetradecanoate (CAS 56009-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytetradecanoate, also known as 2-hydroxy Myristic Acid methyl ester, is a hydroxylated fatty acid methyl ester.[1][2] This class of molecules is of significant interest in lipid biochemistry and cell signaling research. While detailed biological activity for this specific compound is not extensively documented in publicly available literature, its structural similarity to other 2-hydroxy fatty acids suggests potential involvement in critical biological processes, particularly in the realm of sphingolipid metabolism.[3][4][5] 2-hydroxy fatty acids are integral components of sphingolipids, which are key players in maintaining membrane structure and modulating signaling pathways that govern cell differentiation, proliferation, and apoptosis.[6][7]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of this compound.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 56009-40-6 | [1][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | 2-hydroxy Myristic Acid methyl ester, Methyl (±)-2-hydroxymyristate, SFE 15:0;O | [1][8] |

| Molecular Formula | C15H30O3 | [1][8] |

| Molecular Weight | 258.4 g/mol | [1][8] |

| Appearance | Solid | [1] |

| Solubility | Soluble in Chloroform, Ether, and Methanol | [1] |

Spectroscopic Data

| Technique | Data Highlights |

| Mass Spectrometry (as TMS derivative) | Molecular Formula: C18H38O3Si, Molecular Weight: 330.5780 |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C=O (ester), and C-O functional groups are expected. |

| 1H-NMR Spectroscopy | Expected signals include a triplet for the terminal methyl group (~0.88 ppm), a broad multiplet for the methylene (B1212753) chain protons (~1.2-1.6 ppm), a signal for the proton on the hydroxyl-bearing carbon, and a singlet for the methyl ester protons (~3.7 ppm).[10] |

| 13C-NMR Spectroscopy | Expected signals include those for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the methyl ester carbon, and the carbons of the aliphatic chain. |

Synthesis and Characterization

General Synthetic Approach

A common method for the synthesis of 2-hydroxy fatty acids involves the bromination of the corresponding fatty acid at the α-position, followed by nucleophilic substitution with a hydroxide (B78521) ion. The resulting 2-hydroxy fatty acid can then be esterified to yield the methyl ester.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 美国GlpBio - 2-hydroxy Myristic Acid methyl ester | Cas# 56009-40-6 [glpbio.cn]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid 2-Hydroxylation in mammalian sphingolipid biology. | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. larodan.com [larodan.com]

- 9. benchchem.com [benchchem.com]

- 10. aocs.org [aocs.org]

"physical and chemical properties of Methyl 2-hydroxytetradecanoate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytetradecanoate is a hydroxylated fatty acid methyl ester with the chemical formula C₁₅H₃₀O₃. While specific experimental data on its physical and chemical properties are not extensively documented in publicly available literature, this guide provides a comprehensive overview of its known characteristics, along with inferred properties based on similar compounds. This document also outlines general experimental protocols for its synthesis and analysis and touches upon the potential biological activities of related 2-hydroxy fatty acids.

Chemical and Physical Properties

This compound is a saturated fatty acid methyl ester containing a hydroxyl group at the alpha-position. Its physical state at room temperature is solid.[1] Key identifiers and properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O₃ | [1] |

| Molecular Weight | 258.4 g/mol | [1] |

| CAS Number | 56009-40-6 | [1] |

| Physical State | Solid | [1] |

| Melting Point | Not explicitly reported | - |

| Boiling Point | Not explicitly reported | - |

| Solubility | Expected to be soluble in organic solvents | Inferred |

| Purity | Commercially available at >98% | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its functional groups and the analysis of similar compounds.

Mass Spectrometry (MS)

The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of this compound is available, indicating a molecular weight of 330.5780 g/mol for the derivatized compound.[2][3] General fragmentation patterns for fatty acid methyl esters involve characteristic cleavages that can help in structure elucidation.

Fourier-Transform Infrared Spectroscopy (FTIR)

The FTIR spectrum of a hydroxylated fatty acid methyl ester is expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O functional groups.

Table 2: Expected FTIR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3400 (broad) | Hydroxyl group |

| C-H stretch | 2850-2960 | Aliphatic C-H bonds |

| C=O stretch | ~1740 | Ester carbonyl |

| C-O stretch | 1100-1300 | Ester C-O bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not available in the search results, the expected chemical shifts for key protons can be inferred from the analysis of similar 2-hydroxy fatty acid esters.

Table 3: Predicted ¹H NMR Spectral Data

| Proton | Chemical Shift (ppm) | Multiplicity |

| -OCH₃ | ~3.7 | Singlet |

| -CH(OH)- | ~4.0-4.2 | Multiplet |

| -CH₂- adjacent to C=O | ~2.3 | Triplet |

| -(CH₂)ₙ- | 1.2-1.6 | Broad multiplet |

| Terminal -CH₃ | ~0.9 | Triplet |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not explicitly provided in the search results. However, general methodologies for the synthesis of 2-hydroxy fatty acid methyl esters and their analysis can be adapted.

Synthesis of this compound

A plausible synthetic route for this compound involves the α-hydroxylation of tetradecanoic acid followed by esterification.

Figure 1: General synthetic workflow for this compound.

Protocol Outline:

-

α-Bromination: Tetradecanoic acid can be brominated at the alpha position using a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Hydroxylation: The resulting 2-bromotetradecanoic acid can then undergo nucleophilic substitution with a hydroxide (B78521) source to yield 2-hydroxytetradecanoic acid.

-

Esterification: Finally, Fischer esterification of 2-hydroxytetradecanoic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) will produce this compound.

Analytical Workflow

A general workflow for the analysis of this compound would involve chromatographic separation followed by spectroscopic identification.

Figure 2: General analytical workflow for this compound.

Methodology Details:

-

Sample Preparation: Extraction of lipids from a biological matrix can be performed using standard methods like the Folch or Bligh-Dyer techniques.

-

Chromatography: Gas chromatography (GC) is a suitable method for the separation of fatty acid methyl esters. A non-polar capillary column is typically used. For less volatile derivatives or for preparative purposes, High-Performance Liquid Chromatography (HPLC) may be employed.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): GC-MS is a powerful tool for the identification of fatty acid methyl esters. Electron ionization (EI) will produce characteristic fragmentation patterns.

-

FTIR Spectroscopy: The sample can be analyzed as a thin film or in a suitable solvent to obtain an infrared spectrum.

-

NMR Spectroscopy: High-resolution ¹H and ¹³C NMR spectra can be obtained by dissolving the purified compound in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).

-

Biological Activity

While there is no specific information on the biological activity or signaling pathways of this compound itself in the provided search results, there is evidence that 2-hydroxy fatty acids and their derivatives possess biological activity. For instance, a derivative of this compound, (+/-)-2-methoxytetradecanoic acid, has been shown to have antifungal activity. This suggests that this compound could serve as a precursor for the synthesis of biologically active molecules. Further research is needed to elucidate the specific biological roles and mechanisms of action of this compound.

Conclusion

This compound is a long-chain hydroxylated fatty acid methyl ester with limited publicly available data on its specific physicochemical properties. This guide has consolidated the known information and provided inferred characteristics and general experimental protocols based on the analysis of similar compounds. The potential for biological activity, as suggested by the antifungal properties of its derivatives, warrants further investigation into the synthesis, characterization, and biological evaluation of this molecule for its potential applications in research and drug development.

References

An In-depth Technical Guide to Methyl 2-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-hydroxytetradecanoate, a hydroxy fatty acid methyl ester. The document details its physicochemical properties, outlines protocols for its synthesis and analysis, and discusses its biological relevance, particularly in the context of fatty acid metabolism. This guide is intended to be a valuable resource for professionals in research, drug development, and related scientific fields.

Physicochemical Properties of this compound

This compound, also known as Methyl (±)-2-hydroxymyristate, is a long-chain fatty acid methyl ester.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C15H30O3 | [1] |

| Molecular Weight | 258.4 g/mol | [1] |

| CAS Number | 56009-40-6 | [1] |

| Physical State | Solid | [1] |

| Purity | >98% | [1] |

| Synonyms | Methyl (±)-2-hydroxymyristate, Methyl 2-hydroxymyristate | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification of its corresponding carboxylic acid, 2-hydroxytetradecanoic acid, with methanol (B129727) in the presence of an acid catalyst.[2][3][4][5] This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

2-hydroxytetradecanoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[2][3]

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-hydroxytetradecanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-10 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[6]

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.[6]

-

Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Analytical Methods

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are the premier techniques for the analysis of fatty acid methyl esters (FAMEs) due to their volatility and thermal stability.[7]

Experimental Protocol: GC-MS Analysis

The following is a general workflow for the analysis of this compound.

1. Sample Preparation (Derivatization):

If starting from the free fatty acid (2-hydroxytetradecanoic acid), derivatization to the methyl ester is required.[7][8]

-

Acid-Catalyzed Esterification: Heat the dried lipid extract with a solution of 4% H₂SO₄ in methanol at 80-85°C for 1 hour.[8] After cooling, add water and extract the FAMEs with hexane (B92381).[8] The hexane layer is then collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

The following are typical instrument parameters for FAME analysis.

| Parameter | Typical Value |

| GC Column | Capillary column (e.g., Carbowax-type or biscyanopropyl phase)[7] |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Program | Initial temperature of 70°C, hold for 2 min, then ramp at 5°C/min to 240°C, hold for 5 min |

| Injector Temperature | 260°C |

| Transfer Line Temperature | 240°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

3. Data Analysis:

-

Identification: The identity of this compound is confirmed by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). For hydroxylated FAMEs, it is common to analyze their trimethylsilyl (B98337) (TMS) derivatives, which produce characteristic fragmentation patterns.[9]

-

Quantification: For quantitative analysis, an internal standard (a fatty acid not present in the sample) is added before the extraction and derivatization steps.[8] The concentration of the target analyte is then calculated from the ratio of its peak area to that of the internal standard.

Biological Context: Peroxisomal α-Oxidation

This compound is the methyl ester of 2-hydroxytetradecanoic acid. 2-Hydroxy long-chain fatty acids are important intermediates in the metabolic pathway known as peroxisomal α-oxidation. This pathway is responsible for the metabolism of certain fatty acids that cannot be processed by the more common β-oxidation pathway, such as branched-chain fatty acids.

The α-oxidation pathway involves the removal of a single carbon atom from the carboxyl end of a fatty acid. The initial and rate-limiting step is the hydroxylation of the α-carbon (C-2) of the fatty acyl-CoA, which is catalyzed by a fatty acid α-hydroxylase. This produces a 2-hydroxyacyl-CoA intermediate. This intermediate is then oxidized to a 2-oxoacyl-CoA, which is subsequently cleaved to yield a fatty acid that is one carbon shorter.

References

- 1. larodan.com [larodan.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 7. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound, TMS derivative [webbook.nist.gov]

Unveiling the Biological Profile of Methyl 2-hydroxytetradecanoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytetradecanoate, a fatty acid methyl ester, has been identified as a component of secondary metabolites from marine organisms. While comprehensive data on its biological activity remains emergent, initial studies have pointed towards potential cytotoxic effects against human cancer cell lines. This technical guide synthesizes the currently available information on the biological evaluation of this compound, providing a foundational resource for researchers in oncology and natural product chemistry. Due to the limited specific data for this compound, this guide also incorporates general methodologies and contextual information from related compounds to facilitate further investigation.

Cytotoxic Activity

Direct quantitative data on the cytotoxic activity of isolated this compound is limited in publicly accessible literature. However, its role as a constituent of larger bioactive molecules provides indirect evidence of its potential biological relevance.

A key study by Tian et al. (2017) investigated the cytotoxic properties of secondary metabolites from the marine bryozoan Cryptosula pallasiana. In this research, (R)-Methyl 2-hydroxytetradecanoate was obtained through the methanolysis of ceramide 7. The study evaluated the cytotoxicity of a series of compounds, including the parent ceramides (B1148491) (compounds 6-9), against several human tumor cell lines.

Table 1: Summary of Qualitative Cytotoxic Activity of Parent Compounds

| Compound Class | Finding | Source |

| Ceramides (6-9) | Exhibited weak cytotoxicity against human tumor cell lines. | Tian et al., 2017 |

While specific IC50 values for this compound were not provided, the "weak cytotoxicity" of the parent ceramides suggests that this fatty acid methyl ester moiety may contribute to, or possess, modest anticancer properties. Further studies employing the isolated compound are necessary to definitively characterize its cytotoxic profile.

Experimental Protocols

The primary method utilized for assessing the cytotoxicity of the parent compounds of this compound was the MTT assay. The following is a detailed, representative protocol for conducting such an assay, based on standard laboratory practices.

MTT Assay for Cytotoxicity Screening

1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is proportional to the number of viable cells.

2. Materials:

-

Human cancer cell lines (e.g., HL-60, HepG-2, SGC-7901)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

-

Sterile PBS (phosphate-buffered saline)

3. Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

-

Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and a negative control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve using non-linear regression analysis.

-

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by this compound. Given its nature as a fatty acid methyl ester, potential mechanisms could involve incorporation into cellular membranes, influencing membrane fluidity and signaling protein function, or metabolic conversion into other bioactive lipids. However, this remains speculative and requires dedicated investigation.

To guide future research, a hypothetical workflow for investigating the mechanism of action is presented below.

Caption: A hypothetical workflow for elucidating the mechanism of action of this compound.

Conclusion and Future Directions

The current body of evidence suggests that this compound may possess modest biological activity, particularly in the context of cytotoxicity against cancer cells. However, a significant knowledge gap exists regarding its specific potency, mechanism of action, and the signaling pathways it may modulate.

Future research should prioritize the following:

-

Isolation and Purification: Obtaining pure this compound in sufficient quantities for comprehensive biological evaluation.

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of the pure compound against a broad panel of human cancer cell lines.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound using the workflow outlined above.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in relevant animal models.

Addressing these research questions will be crucial in determining the potential of this compound as a lead compound for the development of novel anticancer therapeutics.

A Technical Guide to the Natural Occurrence of 2-Hydroxy Fatty Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy fatty acids (hFAs) are a class of lipids characterized by a hydroxyl group on the second carbon (α-carbon) of the fatty acyl chain. This structural modification imparts unique physicochemical properties, influencing membrane dynamics, lipid-protein interactions, and cell signaling. While less abundant than their non-hydroxylated counterparts, hFAs are integral components of specific sphingolipids and are found across diverse biological systems, from bacteria to mammals. Their presence is particularly significant in the nervous system and the skin, where they play critical structural and functional roles. Deficiencies in hFA metabolism are linked to severe human diseases, highlighting their importance in health and stimulating interest in their therapeutic potential. This guide provides an in-depth overview of the natural occurrence, metabolism, physiological roles, and analysis of 2-hydroxy fatty acids.

Natural Occurrence of 2-Hydroxy Fatty Acids

2-Hydroxy fatty acids are widespread in nature, typically as constituents of sphingolipids rather than as free fatty acids.[1] Their distribution and concentration vary significantly between organisms and tissues.

Mammals

In mammals, hFAs are most prominently found in tissues rich in sphingolipids, where they contribute to the structural integrity and function of cellular membranes.

-

Nervous System: The myelin sheath of both the central and peripheral nervous system is exceptionally rich in galactosylceramides (GalCer) and their sulfated derivatives (sulfatides) containing hFAs.[2][3] More than 50% of the fatty acids in these myelin galactolipids can be 2-hydroxylated.[4] The levels of hFA-containing galactolipids increase significantly during developmental myelination.[2][5] The most common hFA in the brain is 2-hydroxytetracosanoic acid, also known as cerebronic acid.[6]

-

Skin: The stratum corneum, the outermost layer of the epidermis, functions as a critical permeability barrier. This barrier is composed of a unique lipid matrix, approximately 50% of which is a complex mixture of ceramides (B1148491).[7] Notably, about 40% of these epidermal ceramides contain 2-hydroxy fatty acids, which are essential for the formation of extracellular lamellar membranes and proper barrier function.[1] 2-Hydroxypalmitic acid is a key hFA found in the skin.[8]

-

Other Tissues: While most abundant in the nervous system and skin, hFA-sphingolipids are also present in the kidney, intestinal tract, and various glandular epithelial cells.[9][10] They have also been detected in tumors, where their expression levels can correlate with patient prognosis.

Plants

In the plant kingdom, 2-hydroxy fatty acids are characteristic and abundant components of sphingolipids. It is estimated that over 90% of complex sphingolipids in Arabidopsis thaliana contain an hFA, typically a very-long-chain fatty acid (VLCFA) with 20 or more carbons. This is a significantly higher proportion than is typically found in animal tissues. These 2-hydroxylated sphingolipids are crucial for organizing plasma membrane nanodomains, which are essential for plant growth and stress responses, including immunity to pathogens. Specific hFAs, such as 2-hydroxylinolenic acid, have been found at high levels (13%) in the seed oil of certain plants like Thymus vulgaris.[6]

Microorganisms

2-Hydroxy fatty acids are also synthesized by various microorganisms.

-

Bacteria: Certain bacteria, including species of Sphingomonas and Flavobacterium, contain 2-hydroxylated sphingolipids.[10]

-

Yeast: The yeast Saccharomyces cerevisiae possesses a fatty acid 2-hydroxylase and incorporates hFAs into its sphingolipids.[3]

Quantitative Distribution of 2-Hydroxy Fatty Acids

The concentration of 2-hydroxy fatty acids varies widely depending on the biological source and the specific lipid class being analyzed. The following tables summarize available quantitative data.

Table 1: Concentration of 2-Hydroxy Fatty Acids in Foodstuffs

| Food Sample | Concentration (mg/100 g lipid weight) | Predominant Chain Lengths |

|---|---|---|

| Goat Milk | 17.7 (total OH-FAs, 3-OH > 2-OH) | C8-C20 |

| Animal Brains | Higher in 2-OH-FAs than dairy | C8-C20 |

| Suet | Higher in 2-OH-FAs than dairy | C8-C20 |

| Vegetable Oils | 0.21 - 2.42 | C8-C20 |

Data sourced from Jenske & Vetter (2011).

Table 2: Relative Abundance of 2-Hydroxy Fatty Acids in Mammalian Tissues

| Tissue/Lipid Class | Relative Abundance | Key hFAs |

|---|---|---|

| Brain Myelin Galactosylceramides | >50% of total fatty acids | 2-Hydroxytetracosanoic acid (C24:0-OH) |

| Skin Stratum Corneum Ceramides | ~40% of total ceramides | 2-Hydroxypalmitic acid (C16:0-OH) |

| Human Plasma (Free Fatty Acid) | 0.14 nmol/mL (for 2-HSA) | 2-Hydroxystearic acid (C18:0-OH) |

Data compiled from multiple sources.[1][4]

Metabolism of 2-Hydroxy Fatty Acids

The levels of hFAs are tightly regulated through coordinated biosynthesis and degradation pathways.

Biosynthesis

The synthesis of hFAs is the initial and committing step for the production of 2-hydroxylated sphingolipids. This pathway begins with the direct hydroxylation of a pre-existing fatty acid.

-

Hydroxylation: A fatty acid is hydroxylated at the C-2 position by a fatty acid 2-hydroxylase (FA2H) enzyme. In mammals, this enzyme is encoded by the FA2H gene and is an NADPH-dependent monooxygenase located in the endoplasmic reticulum.[3][9] In plants, two homologous enzymes, FAH1 and FAH2, perform this function with differing substrate specificities for fatty acid chain length.

-

Activation: The resulting 2-hydroxy fatty acid is activated to its CoA ester (2-hydroxy acyl-CoA).

-

Ceramide Synthesis: The 2-hydroxy acyl group is transferred to a sphingoid base by a ceramide synthase (CerS) to form a 2-hydroxy-ceramide. All six mammalian CerS isoforms are capable of using 2-hydroxy acyl-CoAs as substrates, with specificities for different chain lengths.

-

Complex Sphingolipid Formation: The 2-hydroxy-ceramide then serves as a backbone for the synthesis of more complex sphingolipids, such as 2-hydroxy-galactosylceramide or 2-hydroxy-sphingomyelin, through the action of enzymes like ceramide galactosyltransferase (CGT) or sphingomyelin (B164518) synthase (SMS).[1][9]

References

- 1. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Achieving Absolute Molar Lipid Concentrations: A Phospholipidomics Cross-Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]

- 6. goldbio.com [goldbio.com]

- 7. Synthesis of cerebronic acid from lignoceric acid by rat brain preparation. Some properties and distribution of the -hydroxylation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Linoleic acid - Wikipedia [en.wikipedia.org]

- 9. Sphingolipids with 2-hydroxy fatty acids aid in plasma membrane nanodomain organization and oxidative burst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methyl 2-hydroxytetradecanoate: A Comprehensive Technical Guide on its Role in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytetradecanoate, the methyl ester of 2-hydroxytetradecanoic acid (a 2-hydroxy long-chain fatty acid), is a molecule of significant interest in the study of metabolic pathways and cellular signaling. While much of the existing research focuses on its free acid form, 2-hydroxytetradecanoic acid, which is an important constituent of sphingolipids, the metabolic fate and specific roles of its methyl ester are intrinsically linked. This technical guide provides an in-depth overview of the biosynthesis, degradation, and signaling roles of 2-hydroxytetradecanoate, with a focus on the underlying enzymatic processes and their implications in health and disease, particularly in cancer. This document synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of key metabolic and signaling pathways.

Introduction

2-Hydroxy fatty acids (2-OHFAs) are a class of lipids characterized by a hydroxyl group at the alpha-carbon of the fatty acid chain. 2-Hydroxytetradecanoic acid, a 14-carbon saturated fatty acid, is a key member of this family. Its methyl ester, this compound, is often used in experimental settings for ease of delivery and analysis. These molecules are not merely structural components of complex lipids but are now recognized as active participants in critical cellular processes.

The presence of 2-OHFAs is most prominent in sphingolipids, which are essential components of cell membranes and are involved in signal transduction.[1][2][3] The primary enzyme responsible for the synthesis of 2-OHFAs is Fatty Acid 2-Hydroxylase (FA2H).[4][5] Dysregulation of FA2H and consequently, the levels of 2-OHFAs and their derivatives, has been implicated in several diseases, including neurological disorders and various cancers.[6][7] This guide will delve into the metabolic pathways governing this compound and its acid form, and explore its emerging role as a signaling molecule, particularly in the context of cancer therapeutics.

Biosynthesis of 2-Hydroxytetradecanoate

The synthesis of 2-hydroxytetradecanoate primarily involves the direct hydroxylation of tetradecanoic acid (myristic acid) at the C-2 position. The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H).

The Role of Fatty Acid 2-Hydroxylase (FA2H)

FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the stereospecific formation of (R)-2-hydroxy fatty acids.[5] The enzyme utilizes molecular oxygen and a reducing equivalent, typically NADPH, to introduce a hydroxyl group onto the fatty acid chain. The reaction can be summarized as follows:

Tetradecanoic acid + O₂ + NADPH + H⁺ → (R)-2-Hydroxytetradecanoic acid + NADP⁺ + H₂O

The resulting 2-hydroxytetradecanoic acid can then be esterified to form this compound, often through experimental procedures for analytical purposes.

Quantitative Data on FA2H Activity

| Enzyme | Substrate | KM | Reference |

| Fatty Acid 2-Hydroxylase (FA2H) | Tetracosanoic acid (C24:0) | <0.18 µM | [4] |

This low Michaelis constant (KM) for a long-chain fatty acid suggests a high affinity of the enzyme for its substrates. It is plausible that FA2H exhibits a similar high affinity for tetradecanoic acid.

Biosynthesis Pathway Diagram

Degradation of 2-Hydroxytetradecanoate

The primary pathway for the degradation of 2-hydroxy long-chain fatty acids is peroxisomal α-oxidation.[3][8][9] This pathway is distinct from the more common β-oxidation and is crucial for the breakdown of fatty acids with modifications that hinder β-oxidation.

Peroxisomal α-Oxidation Pathway

The degradation of 2-hydroxytetradecanoic acid in the peroxisome involves a series of enzymatic steps:

-

Activation: 2-Hydroxytetradecanoic acid is first activated to its CoA ester, 2-hydroxytetradecanoyl-CoA, by an acyl-CoA synthetase.[10]

-

Cleavage: 2-Hydroxytetradecanoyl-CoA is then cleaved by 2-hydroxyacyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. This reaction yields formyl-CoA and tridecanal (B79276) (an aldehyde with one less carbon).[8][10]

-

Oxidation: Tridecanal is subsequently oxidized to tridecanoic acid by an aldehyde dehydrogenase.[9]

-

Further Metabolism: Tridecanoic acid, an odd-chain fatty acid, can then enter β-oxidation. Formyl-CoA is hydrolyzed to formate, which can be further metabolized.[8]

Degradation Pathway Diagram

Role in Metabolic Signaling

Recent evidence highlights the role of 2-hydroxy fatty acids and their parent enzyme, FA2H, in various signaling pathways, particularly in the context of cancer. A low expression of FA2H has been associated with a poor prognosis in several cancers, including gastric and colorectal cancer.[2][6]

The AMPK/YAP Signaling Axis in Colorectal Cancer

In colorectal cancer, FA2H expression is significantly suppressed.[1] The restoration of 2-OHFA levels, through either genetic manipulation of FA2H or treatment with (R)-2-hydroxy palmitic acid (a related 2-OHFA), has been shown to inhibit cancer cell proliferation and migration.[1] This effect is mediated through the AMP-activated protein kinase (AMPK)/Yes-associated protein (YAP) pathway.[1] The accumulation of polyunsaturated fatty acids due to FA2H overexpression may lead to nutrient deficiency, activating AMPK. Activated AMPK then phosphorylates and inhibits YAP, a transcriptional co-activator that promotes cell growth and proliferation.[1][11][12]

The mTOR/S6K1/Gli1 Pathway in Gastric Cancer

In gastric cancer, lower levels of FA2H are associated with decreased chemosensitivity.[2] The mechanism involves the activation of the mTOR/S6K1/Gli1 pathway.[2][13] 2-OHFAs, the products of FA2H, can inhibit this pathway, thereby increasing the sensitivity of cancer cells to cisplatin.[2] This inhibition is thought to be mediated by the activation of AMPK, which in turn inhibits mTOR.[2][13]

Experimental Protocols

Synthesis of this compound

A general protocol for the synthesis of fatty acid methyl esters (FAMEs) from hydroxy fatty acids can be adapted for this compound.

Materials:

-

2-Hydroxytetradecanoic acid

-

Methanol (B129727) (anhydrous)

-

Boron trichloride-methanol solution (12% w/w) or acetyl chloride

-

Water (deionized)

-

Sodium sulfate (B86663) (anhydrous)

-

Reaction vials with screw caps

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh 1-10 mg of 2-hydroxytetradecanoic acid into a reaction vial.

-

Add 1 mL of 12% BCl₃-methanol solution. Alternatively, add 1 mL of anhydrous methanol followed by 200 µL of acetyl chloride dropwise.

-

Seal the vial tightly and heat at 60-80°C for 30-60 minutes.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of water and 1 mL of hexane to the vial.

-

Vortex vigorously for 1-2 minutes to extract the methyl ester into the hexane layer.

-

Centrifuge at low speed to separate the phases.

-

Carefully transfer the upper hexane layer to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The resulting solution contains this compound and is ready for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the hydroxyl group of this compound should be derivatized, typically by trimethylsilylation, to improve volatility and chromatographic performance.

5.2.1. TMS Derivatization Protocol

Materials:

-

Sample containing this compound in an aprotic solvent (e.g., hexane)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine (B92270) (anhydrous)

-

GC vials with inserts

-

Heating block

Procedure:

-

Evaporate the solvent from the this compound sample under a stream of nitrogen.

-

Add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the dried sample.

-

Seal the vial and heat at 60-70°C for 30 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

5.2.2. GC-MS Parameters (Example)

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

Workflow for Analysis from Biological Samples

Conclusion

This compound and its corresponding free acid are emerging as important molecules in the landscape of lipid metabolism and cell signaling. The biosynthetic pathway, primarily governed by FA2H, and the degradation pathway via peroxisomal α-oxidation are well-defined. The involvement of 2-hydroxy fatty acids in critical signaling pathways, such as the AMPK/YAP and mTOR/S6K1/Gli1 axes, underscores their potential as therapeutic targets, particularly in oncology. Further research is warranted to elucidate the specific roles of the methyl ester form in biological systems and to develop more targeted analytical and therapeutic strategies based on this unique class of lipids. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals in this exciting field.

References

- 1. Concise Synthesis of Hydroxy β-Methyl Fatty Acid Ethyl Esters [jstage.jst.go.jp]

- 2. 2-Hydroxylated fatty acids as candidates of novel drugs to promote chemosensitivity of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uoguelph.ca [uoguelph.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.gps.caltech.edu [web.gps.caltech.edu]

- 7. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Strategy for Global Profiling and Identification of 2- and 3âHydroxy Fatty Acids in Plasma by UPLCâMS/MS - American Chemical Society - Figshare [acs.figshare.com]

- 9. mdpi.com [mdpi.com]

- 10. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMPK modulates Hippo pathway activity to regulate energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Methyl 2-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxytetradecanoate, a derivative of the saturated fatty acid myristic acid, exists as a pair of enantiomers, (R)- and (S)-Methyl 2-hydroxytetradecanoate, due to the chiral center at the second carbon. These stereoisomers, along with positional isomers where the hydroxyl group is located at different positions on the tetradecanoate (B1227901) backbone, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the isomers of this compound, with a focus on the enantiomeric pair. It details their synthesis, separation, and characterization, and summarizes available data on their biological effects, particularly their potential as antiproliferative agents. This document is intended to serve as a valuable resource for researchers in the fields of lipid chemistry, drug discovery, and cancer biology.

Introduction

Hydroxy fatty acids and their esters are a class of lipids that play significant roles in various biological processes. This compound is a methyl ester of 2-hydroxytetradecanoic acid. The presence of a hydroxyl group on the α-carbon introduces a chiral center, leading to the existence of two enantiomers: (R)-Methyl 2-hydroxytetradecanoate and (S)-Methyl 2-hydroxytetradecanoate. The spatial arrangement of the hydroxyl group in these enantiomers can lead to differential interactions with biological macromolecules, resulting in distinct pharmacological and toxicological profiles. Understanding the properties and activities of each isomer is therefore crucial for their potential development as therapeutic agents.

Physicochemical Properties

The isomers of this compound share the same molecular formula (C15H30O3) and molecular weight (258.40 g/mol ).[1][2][3][4] However, their three-dimensional structures lead to differences in their physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound Isomers

| Property | Racemic this compound | (R)-Methyl 2-hydroxytetradecanoate | (S)-Methyl 2-hydroxytetradecanoate | Methyl 3-hydroxytetradecanoate | Methyl 14-hydroxytetradecanoate |

| CAS Number | 56009-40-6[1][2][3][4] | Not available | Not available | 55682-83-2 | 50515-98-5[5] |

| Molecular Formula | C15H30O3[1][2][3][4] | C15H30O3 | C15H30O3 | C15H30O3 | C15H30O3[5] |

| Molecular Weight | 258.40 g/mol [1][2][3][4] | 258.40 g/mol | 258.40 g/mol | 258.40 g/mol | 258.40 g/mol [5] |

| Physical State | Solid[2] | Not available | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available | Not available | Not available |

| Specific Optical Rotation ([α]D) | 0° | Not available | Not available | Not applicable | Not applicable |

Synthesis and Separation of Enantiomers

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. Several methods are available for the synthesis of chiral α-hydroxy esters.[6][7] A common approach involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxotetradecanoate. This can be accomplished using chiral reducing agents or catalytic asymmetric hydrogenation.[6]

Diagram 1: General Workflow for Enantioselective Synthesis

Caption: Enantioselective synthesis of (R)- and (S)-Methyl 2-hydroxytetradecanoate.

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolution is a particularly effective and environmentally friendly method.[8][9][10][11][12]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Substrate Preparation: Dissolve racemic this compound in a suitable organic solvent (e.g., hexane, toluene).

-

Enzyme Addition: Add a lipase (B570770), such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), to the solution.[8][9]

-

Acyl Donor: Introduce an acyl donor, such as vinyl acetate (B1210297) or acetic anhydride.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Separation: Once the desired conversion (typically around 50%) is reached, stop the reaction. The mixture will contain one enantiomer of the acylated ester and the unreacted enantiomer of the alcohol. These can be separated by standard chromatographic techniques (e.g., column chromatography).

-

Deprotection: The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiopure alcohol.

Diagram 2: Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: Separation of enantiomers via lipase-catalyzed kinetic resolution.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[13][14][15] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based columns, such as Chiralcel OD-H or Chiralpak AD-H, are commonly used for this purpose.[1][13][14][15]

Experimental Protocol: Chiral HPLC Separation

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25 °C.

-

Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

This method allows for the analytical determination of enantiomeric excess (ee) and can be scaled up for the preparative separation of the enantiomers.

Spectroscopic Characterization

Detailed spectroscopic data for the individual enantiomers of this compound are essential for their unambiguous identification.

Table 2: Spectroscopic Data for this compound Isomers

| Isomer | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spectrum (m/z) |

| Racemic this compound (TMS derivative) | Not available | Not available | Available from NIST database[16] |

| (R)-Methyl 2-hydroxytetradecanoate | Expected signals: ~4.1 (CH-OH), 3.7 (OCH3), 2.4 (CH2-COO), 1.2-1.6 (alkyl chain), 0.9 (CH3) | Expected signals: ~175 (C=O), 70 (CH-OH), 52 (OCH3), 34-22 (alkyl chain), 14 (CH3) | Expected fragments: [M]+, [M-H2O]+, [M-OCH3]+, McLafferty rearrangement ions |

| (S)-Methyl 2-hydroxytetradecanoate | Identical to (R)-enantiomer in achiral solvent | Identical to (R)-enantiomer in achiral solvent | Identical to (R)-enantiomer |

Note: The predicted NMR chemical shifts are based on general values for similar structures.[17][18][19] Experimental determination is required for precise assignment. The mass spectrum of the trimethylsilyl (B98337) (TMS) derivative of the racemic mixture is available.[16] The fragmentation pattern of the underivatized enantiomers is expected to be similar.

Biological Activity

While specific studies on the biological activities of the individual enantiomers of this compound are limited, research on related hydroxy fatty acids and their esters suggests potential antiproliferative effects on cancer cells.[20][21] For example, some positional isomers of hydroxystearic acid have been shown to inhibit the growth of various human tumor cell lines.[20] The antiproliferative activity is often dependent on the position of the hydroxyl group and the specific cancer cell line.[20][21]

Potential Mechanisms of Action:

The biological effects of hydroxy fatty acids are thought to be mediated through various signaling pathways. Further research is needed to elucidate the specific mechanisms of action for the enantiomers of this compound.

Diagram 3: Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway for the antiproliferative effects.

Conclusion and Future Directions

The isomers of this compound, particularly the (R) and (S) enantiomers, represent a promising area for research in drug discovery. While general methods for their synthesis and separation are established, a significant gap exists in the literature regarding their specific physicochemical properties and biological activities. Future research should focus on:

-

Enantioselective synthesis and purification to obtain sufficient quantities of the individual (R) and (S) isomers.

-

Detailed characterization of the enantiomers, including determination of their specific optical rotation, melting points, and comprehensive NMR and mass spectrometry analysis.

-

In-depth biological evaluation of the individual enantiomers on a panel of cancer cell lines to determine their antiproliferative activity and selectivity.

-

Elucidation of the mechanism of action by investigating their effects on key signaling pathways involved in cancer cell proliferation and survival.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of the isomers of this compound.

References

- 1. hplc.eu [hplc.eu]

- 2. larodan.com [larodan.com]

- 3. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]

- 4. Tetradecanoic acid, 2-hydroxy-, methyl ester [webbook.nist.gov]

- 5. Methyl 14-hydroxytetradecanoate | C15H30O3 | CID 13245690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective synthesis of the optically active alpha-methylene-beta-hydroxy esters, equivalent compounds to Morita-Baylis-Hillman adducts, using successive asymmetric aldol reaction and oxidative deselenization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. (PDF) Lipase-Catalyzed Kinetic Resolution of [research.amanote.com]

- 13. asianpubs.org [asianpubs.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound, TMS derivative [webbook.nist.gov]

- 17. mdpi.com [mdpi.com]

- 18. rsc.org [rsc.org]

- 19. preprints.org [preprints.org]

- 20. Selective antiproliferative activity of hydroxynaphthyl-beta-D-xylosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiproliferative activity of novel hybrid 3-substituted polyhydroquinoline-fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methyl 2-hydroxytetradecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxytetradecanoate, also known as methyl 2-hydroxymyristate, is the methyl ester of 2-hydroxytetradecanoic acid. 2-Hydroxytetradecanoic acid is a naturally occurring alpha-hydroxy fatty acid that has been identified as an inhibitor of protein myristoylation by forming 2-hydroxymyristoyl-CoA[1]. The accurate and sensitive detection of this compound in various biological matrices is crucial for understanding its physiological roles and for potential therapeutic development.

These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and general guidance for a Liquid Chromatography-Mass Spectrometry (LC-MS) approach.

Analytical Methods Overview

The primary analytical methods for the detection and quantification of this compound involve chromatographic separation coupled with mass spectrometric detection. Due to the low volatility of the parent compound, 2-hydroxytetradecanoic acid, derivatization is a key step in the sample preparation process for GC-MS analysis. LC-MS can analyze the compound with less derivatization, offering an alternative approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of fatty acids and their esters[2]. For hydroxy fatty acids, derivatization of both the carboxylic acid and hydroxyl groups is necessary to improve volatility and chromatographic performance. A common derivatization strategy involves the formation of tert-butyldimethylsilyl (TBDMS) ethers of the hydroxyl group and silyl (B83357) esters of the carboxyl group[3].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), offers high sensitivity and specificity for the analysis of hydroxy fatty acids in complex biological matrices[4]. This technique can often analyze compounds with minimal derivatization, reducing sample preparation time and potential for analyte degradation.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of 2-hydroxy fatty acids using a validated GC-MS method with TBDMS derivatization[3]. While these data are not specific to this compound, they are representative of the performance expected for structurally similar 2-hydroxy fatty acids and can serve as a benchmark for method validation.

Table 1: GC-MS Method Validation Parameters for 2-Hydroxy Fatty Acids (as di-TBDMS derivatives) [3]

| Parameter | Value |

| Linearity Range | 0.01 - 0.5 µg |

| Correlation Coefficient (r) | ≥ 0.999 |

| Precision (RSD) | < 10% |

| Accuracy (Relative Error) | -5.2% to +0.3% |

| Recovery | ≥ 93.2% |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Methyl Esters (FAMEs) by GC-MS (Note: These are representative values for common FAMEs and not specific to this compound)[5][6]

| Compound | LOD (µg/mL) | LOQ (µg/mL) |

| Methyl palmitate | ~0.012 | ~0.040 |

| Methyl stearate | ~0.012 | ~0.040 |

| Methyl oleate | ~0.21 | ~0.63 |

| Methyl linoleate | ~0.25 | ~0.75 |

Experimental Protocols

Protocol 1: GC-MS Analysis of 2-Hydroxytetradecanoic Acid in Plasma

This protocol is adapted from a validated method for the simultaneous analysis of seven 2-hydroxy fatty acids in plasma[3]. It involves lipid extraction, hydrolysis, and derivatization to form di-TBDMS derivatives for GC-MS analysis.

Materials:

-

Plasma sample

-

Internal Standard (e.g., heptadecanoic acid)

-

Chloroform

-

Methanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

-

Pyridine

-

Anhydrous Sodium Sulfate

Procedure:

-

Lipid Extraction:

-

To 100 µL of plasma, add a known amount of internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

-

Collect the lower organic layer.

-

Repeat the extraction of the aqueous layer with 1 mL of chloroform.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Saponification (Hydrolysis):

-

To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.

-

Heat at 80°C for 1 hour to hydrolyze the esters.

-

Cool to room temperature and add 1 mL of water.

-

Acidify to pH 2-3 with 6 M HCl.

-

-

Fatty Acid Extraction:

-

Extract the free fatty acids with 2 mL of hexane three times.

-

Combine the hexane extracts, wash with 1 mL of water, and dry over anhydrous sodium sulfate.

-

Evaporate the hexane to dryness under nitrogen.

-

-

Derivatization (TBDMS):

-

To the dried fatty acids, add 50 µL of MTBSTFA and 50 µL of pyridine.

-

Heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

-

GC-MS Conditions:

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Program: 150°C hold for 2 min, ramp to 280°C at 5 °C/min, hold for 10 min.

-

MS Transfer Line: 280°C.

-

Ion Source: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the di-TBDMS derivative of 2-hydroxytetradecanoic acid.

-

Protocol 2: General Approach for LC-MS/MS Analysis of 2-Hydroxytetradecanoic Acid

This protocol provides a general framework for developing an LC-MS/MS method for the direct analysis of 2-hydroxytetradecanoic acid in biological fluids[4][7]. Method development and validation are required to determine the optimal parameters.

Materials:

-

Plasma or serum sample

-

Internal Standard (e.g., a stable isotope-labeled 2-hydroxytetradecanoic acid)

-

Methanol

-

Formic Acid

-

Water (LC-MS grade)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma/serum, add a known amount of internal standard.

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A gradient from 5-100% B over 10-15 minutes is a typical starting point.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for fatty acids.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for 2-hydroxytetradecanoic acid need to be determined by infusing a standard solution.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for GC-MS analysis of 2-hydroxytetradecanoic acid.

Caption: Workflow for LC-MS/MS analysis of 2-hydroxytetradecanoic acid.

References

- 1. 2-Hydroxytetradecanoic acid ≥98% (capillary GC) | 2507-55-3 [sigmaaldrich.com]

- 2. Identification of 2-hydroxy fatty acids in complex mixtures of fatty acid methyl esters by Mass chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | MDPI [mdpi.com]

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) of Methyl 2-hydroxytetradecanoate

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of Methyl 2-hydroxytetradecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a polar hydroxyl group, derivatization is essential to increase the volatility and thermal stability of the analyte for optimal GC-MS analysis. This application note details the trimethylsilyl (B98337) (TMS) derivatization of this compound and provides a complete protocol for its subsequent analysis. The methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as methyl myristate, 2-hydroxy, is a hydroxy fatty acid methyl ester. The analysis of such compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and the potential for thermal degradation in the GC inlet and column. Chemical derivatization is a crucial step to convert the polar hydroxyl group into a less polar and more volatile functional group, making the analyte more amenable to GC-MS analysis.

Trimethylsilylation is a widely used derivatization technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group. This process significantly increases the volatility and thermal stability of the compound. The most common silylating agents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).

This application note provides a detailed protocol for the TMS derivatization of this compound and the subsequent GC-MS analysis of the resulting TMS derivative.

Experimental Protocols

2.1. Materials and Reagents

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine (B92270)

-

Anhydrous solvent (e.g., hexane, dichloromethane, or acetonitrile)

-

GC vials (2 mL) with screw caps (B75204) and PTFE septa

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

2.2. Standard Preparation

Prepare a stock solution of this compound in an anhydrous solvent (e.g., 1 mg/mL in hexane). From the stock solution, prepare a series of working standards of desired concentrations by serial dilution.

2.3. Trimethylsilylation (TMS) Derivatization Protocol

-

Drying: Transfer a known volume of the standard solution or sample extract into a GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water and protic solvents, as they can react with the silylating reagent.

-

Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS) to the dried sample in the GC vial.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven to ensure complete derivatization.

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis. The derivatized sample is now ready for injection. Note that TMS derivatives can be sensitive to moisture and should be analyzed within 24 hours for best results.

2.4. GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

| GC Parameter | Setting |

| Gas Chromatograph | An Agilent 7890B GC system or equivalent |

| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector | Split/Splitless injector |

| Injector Mode | Splitless |

| Injector Temp. | 250°C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| Injection Volume | 1 µL |

| MS Parameter | Setting |

| Mass Spectrometer | An Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Transfer Line Temp. | 280°C |

| Scan Range | m/z 50-500 |

| Scan Rate | 2 scans/sec |

Data Presentation

3.1. Quantitative Data for TMS-Derivatized this compound

The following table summarizes the key quantitative data for the analysis of the trimethylsilyl derivative of this compound. The molecular weight of the underivatized compound is 258.4 g/mol , and after TMS derivatization, it increases to 330.6 g/mol .[1][2]

| Parameter | Value |

| Compound Name | Methyl 2-(trimethylsilyloxy)tetradecanoate |

| Molecular Formula | C₁₈H₃₈O₃Si |

| Molecular Weight ( g/mol ) | 330.6 |

| Expected Retention Time (min) | ~15-20 (on a DB-5ms column with the specified program) |

| Molecular Ion (M+) (m/z) | 330 (low abundance) |

| Key Diagnostic Fragment Ions (m/z) | 271, 229, 175, 129, 73 |

3.2. Mass Spectral Data

The electron ionization mass spectrum of Methyl 2-(trimethylsilyloxy)tetradecanoate is characterized by several key fragment ions. The molecular ion at m/z 330 is often of low abundance or not observed. The most significant fragment ions are used for identification and quantification.[1]

| m/z | Proposed Fragment Identity | Significance |

| 271 | [M - 59]⁺ (Loss of OCH₃ and CH₄) | A significant fragment for identification. |

| 229 | [M - 101]⁺ (Cleavage between C2 and C3) | Characteristic fragment for 2-hydroxy esters. |

| 175 | [CH(OTMS)COOCH₃]⁺ | Fragment containing the derivatized functional group. |

| 129 | [Si(CH₃)₃O=CH]⁺ | Fragment indicating the TMS ether. |